molecular formula C8H12O B154278 2-Cycloocten-1-one CAS No. 1728-25-2

2-Cycloocten-1-one

Cat. No.: B154278
CAS No.: 1728-25-2
M. Wt: 124.18 g/mol
InChI Key: NSHQAIKRVDXIMX-XQRVVYSFSA-N
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Description

2-Cycloocten-1-one (2CO) is a cyclic organic compound with the molecular formula C8H14O. It is a colorless liquid with a pleasant smell, and is used in a wide range of applications, including as a solvent, as a flavoring agent, and as a starting material in the synthesis of other compounds. 2CO is also known as 1,2-dioxacyclooctane, cyclooctene-1-one, and cyclooct-1-en-1-one.

Scientific Research Applications

Bioorthogonal Labeling

2-Cycloocten-1-one, particularly its trans-cyclooctene variant, has been extensively utilized in bioorthogonal labeling. It facilitates rapid and efficient reactions with s-tetrazines, offering applications in chemical biology and nuclear medicine due to its exceptional reactivity at low concentrations (Selvaraj & Fox, 2013).

Gelation and Self-Assembly

Cycloocten-1-one derivatives have been investigated for their potential in organo- and hydrogelation. These compounds can form robust gels in certain conditions, with applications ranging from materials science to drug delivery. The gelation capabilities are attributed to intermolecular interactions, providing insights into self-aggregation phenomena (Xie et al., 2009).

Organic Synthesis

In organic chemistry, this compound plays a crucial role in the synthesis of complex molecules. It participates in reactions like 1,3-dipolar cycloadditions, leading to the formation of various products with high atom economy. These reactions are foundational in the development of new synthetic routes and materials (Banert et al., 2014).

Coordination Chemistry

This compound has been used in studies exploring the kinetics, equilibria, and structures of its complexes with platinum(II). These studies provide valuable information for the understanding of coordination compounds, which have implications in catalysis and material science (Otto, Roodt, & Elding, 2003).

Photochemistry

The compound is also notable in photochemical studies. Its behavior under irradiation, especially in the presence of olefins, has been examined to understand photoproducts and reaction mechanisms, which are critical in the field of photochemistry and photobiology (Leitich et al., 2001).

Catalysis

This compound is instrumental in catalysis, particularly in reactions like hydrosilylation. It acts as a precursor or an active component in various catalytic processes, influencing the efficiency and selectivity of reactions (Cheng, 2014).

Epoxidation Studies

The compound has been a subject of study in epoxidation reactions, particularly with hydrogen peroxide. These studies contribute to the understanding of reaction kinetics and mechanisms in organic chemistry (Berkessel & Adrio, 2004).

Safety and Hazards

The safety and hazards information of 2-Cycloocten-1-one can also be found on the PubChem website .

Mechanism of Action

Target of Action

2-Cycloocten-1-one, also known as (2Z)-cyclooct-2-en-1-one, is a cyclic organic compound with a molecular formula of C8H12O . This compound is an important intermediate in the synthesis of various organic compounds due to its unique chemical properties. .

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. One such reaction is the photo-induced Diels-Alder reaction . In this reaction, this compound, formed by the ultra-violet irradiation of cis-2-cycloocten-1-one, gives Diels-Alder addition products with cyclopentadiene and isoprene .

Biochemical Pathways

This compound is involved in the [5+2] cycloaddition, a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals . This reaction has influenced the logical process of the synthesis of complex natural products .

Result of Action

The result of the action of this compound is the formation of Diels-Alder addition products with cyclopentadiene and isoprene . These products are important in the synthesis of complex natural products and pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors. For example, the reaction of this compound is dependent on molecular oxygen, as reduced yields are obtained under a nitrogen atmosphere . Additionally, the reaction is sensitive to the concentration of the reactants, as dilution of the reaction solution results in lower yields of the epoxide product with cyclooctene .

Properties

IUPAC Name

(2Z)-cyclooct-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHQAIKRVDXIMX-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-25-2, 23202-10-0
Record name 2-Cycloocten-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-cyclooct-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key chemical reaction 2-Cycloocten-1-one is known for?

A1: this compound is known to undergo the Diels-Alder reaction, specifically a photo-induced version. This means that upon exposure to ultraviolet (UV) light, it can react with dienes like cyclopentadiene and isoprene to form cycloaddition products. []

Q2: How does the ring size of cyclic enones affect their reactivity in the Baylis-Hillman reaction?

A2: Research indicates that the ring size of cyclic enones significantly influences their reactivity in the Baylis-Hillman reaction. While 2-cyclohexen-1-one and 2-cyclopenten-1-one typically yield the expected Baylis-Hillman adducts, this compound shows different behavior. With this compound, aldol condensation becomes the dominant reaction pathway, often leading to the formation of abnormal Baylis-Hillman adducts instead. Furthermore, reactions with this compound tend to be sluggish, highlighting the impact of ring strain on reactivity. []

Q3: Can this compound undergo rearrangements, and if so, what conditions facilitate this?

A3: Yes, this compound can rearrange to form 1-Cyclohexenyl(methyl)ketone. This rearrangement occurs in the presence of both acidic and basic catalysts and involves the solvent participating in the reaction mechanism. For instance, in water, the rearrangement begins with the nucleophilic addition of water to the double bond of this compound. This forms an intermediate (3-hydroxycyclooctanone) that subsequently undergoes a retro-aldol reaction, eventually leading to the formation of 1-Cyclohexenyl(methyl)ketone through an aldol condensation step. []

Q4: Has this compound been used in the synthesis of complex natural products?

A4: Yes, derivatives of this compound have proven useful in synthesizing complex molecules. For example, a derivative (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) served as a key intermediate in the asymmetric synthesis of the B ring system of Taxol, a potent anticancer drug. This synthesis involved using the derivative in a diastereoselective allylation reaction followed by a Wacker oxidation to construct the desired ring system. []

Q5: Are there any alternative synthetic routes to create the cyclic structure found in this compound?

A5: Yes, researchers have explored alternative strategies to build similar cyclic structures. One method utilized samarium diiodide (SmI2) to mediate an intramolecular Reformatsky-type reaction. This approach successfully yielded a precursor compound (7-t-butyldimethylsiloxy-4,8-dibenzyloxy-6,6-dimethyl-5-p-methoxybenzyloxy-2-cycloocten-1-one) which possesses the core eight-membered ring structure found in this compound, demonstrating the viability of different synthetic approaches. []

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